molecular formula C13H15F4N3O3S B2376688 4,4,4-trifluoro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)butanamide CAS No. 2034543-86-5

4,4,4-trifluoro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)butanamide

Cat. No.: B2376688
CAS No.: 2034543-86-5
M. Wt: 369.33
InChI Key: JEYAQRQQXHHTSZ-UHFFFAOYSA-N
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Description

4,4,4-trifluoro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)butanamide is a useful research compound. Its molecular formula is C13H15F4N3O3S and its molecular weight is 369.33. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Compounds incorporating thiadiazole structures have been synthesized and evaluated for their antimicrobial activities. For example, Başoğlu et al. (2012) explored the synthesis of linezolid-like molecules, focusing on their antitubercular activities. These compounds showed promising results against microbial strains, underscoring the potential of thiadiazole derivatives in developing new antimicrobial agents (Başoğlu et al., 2012).

Anticancer Properties

Thiadiazole derivatives have also been identified for their anticancer properties. Gomha et al. (2017) synthesized novel thiazole and 1,3,4-thiadiazole derivatives, exhibiting potent anticancer activities, especially against hepatocellular carcinoma cell lines. These findings indicate the potential of these compounds in cancer therapy (Gomha et al., 2017).

Insecticidal Applications

The novel insecticide flubendiamide, which includes a trifluoromethyl group, shows exceptionally strong activity against lepidopterous pests. Its unique mode of action differentiates it from other commercial insecticides, highlighting the importance of novel chemical structures in developing more effective pest control solutions (Tohnishi et al., 2005).

Antioxidant and Anticancer Activities

Derivatives of thiadiazole have been studied for their antioxidant and anticancer activities. Sunil et al. (2010) investigated triazolo-thiadiazoles for their antioxidant properties and their effects on hepatocellular carcinoma cell lines. Their research suggests that these compounds could serve dual purposes, acting both as antioxidants and anticancer agents (Sunil et al., 2010).

Chemical Synthesis and Molecular Structure

The versatility of trifluoromethyl heterocycles in chemical synthesis has been demonstrated by Honey et al. (2012), who showed that ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate can be a precursor for a wide range of trifluoromethyl-oxazoles, thiazoles, and other heterocycles. This research underscores the potential of such compounds in diverse chemical synthesis applications (Honey et al., 2012).

Properties

IUPAC Name

4,4,4-trifluoro-N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F4N3O3S/c1-19-10-3-2-9(14)8-11(10)20(24(19,22)23)7-6-18-12(21)4-5-13(15,16)17/h2-3,8H,4-7H2,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEYAQRQQXHHTSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F4N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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